1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene
Overview
Description
1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO3 It is a derivative of benzene, characterized by the presence of bromine, fluorine, methoxy, and nitro functional groups
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene typically involves multiple steps, starting from benzene derivatives. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Addition of bromine to the nitrobenzene derivative in the presence of a catalyst such as iron or aluminum bromide.
Fluorination: Introduction of the fluorine atom using a fluorinating agent like hydrogen fluoride or a fluorine gas.
Methoxylation: Introduction of the methoxy group using methanol in the presence of a base like sodium methoxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in substitution reactions where the bromine or nitro group is replaced by other substituents.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene can be compared to other similar compounds such as:
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene: Similar structure but different substitution pattern.
1-Bromo-4-nitrobenzene: Lacks the fluorine and methoxy groups, resulting in different reactivity and applications.
4-Bromo-1-fluoro-2-nitrobenzene: Similar functional groups but different positions on the benzene ring.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-methoxy-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSGXAGGBXJPEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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